Zoticasone propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoticasone propionate is a synthetic glucocorticoid receptor agonist developed by GSK Plc. It is a small molecule drug with the molecular formula C28H34F2O7S. Initially researched for its potential in treating immune system diseases, respiratory diseases, and infections, its development was eventually discontinued after reaching Phase 2 clinical trials .
Preparation Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using batch or continuous flow reactors. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Zoticasone propionate, like other glucocorticoids, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and esterification are common substitution reactions it undergoes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and esterifying agents like acetic anhydride. The major products formed from these reactions are typically modified steroids with altered pharmacokinetic properties .
Scientific Research Applications
Chemistry: Used as a model compound in the study of glucocorticoid receptor interactions.
Biology: Investigated for its effects on immune cell modulation and inflammatory response.
Medicine: Explored for treating conditions like asthma and rhinitis due to its anti-inflammatory properties.
Industry: Potential use in the development of new therapeutic agents targeting glucocorticoid receptors
Mechanism of Action
Zoticasone propionate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. This binding inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells involved in inflammation. The molecular targets include nuclear factor kappa B (NF-κB) and other transcription factors that regulate the expression of inflammatory genes .
Comparison with Similar Compounds
Zoticasone propionate is similar to other glucocorticoids like fluticasone propionate and budesonide. it is unique in its specific receptor binding affinity and pharmacokinetic profile. Similar compounds include:
Fluticasone propionate: Used for asthma and allergic rhinitis.
Budesonide: Used for asthma and inflammatory bowel disease.
Beclomethasone dipropionate: Used for asthma and allergic rhinitis .
These compounds share similar mechanisms of action but differ in their pharmacokinetics, receptor binding affinities, and clinical applications.
Properties
Molecular Formula |
C28H34F2O7S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
[6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxooxolan-3-yl)sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3 |
InChI Key |
POTREZAYKLAUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.